![molecular formula C11H8BrF2NO2 B1414399 Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate CAS No. 1806060-45-6](/img/structure/B1414399.png)
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate, or 2-BCDFM, is an organobromide compound that has a range of applications in both scientific research and industry. It is a colorless solid, and is a versatile reagent that can be used in a variety of reactions. In
Scientific Research Applications
2-BCDFM is used in a variety of scientific research applications. It has been used in the synthesis of other organobromide compounds, such as 2-bromo-3-cyano-6-methylbenzoic acid and 2-bromo-3-cyano-6-chlorobenzoic acid. It is also used as a reagent in organic synthesis, as it can be used to convert carboxylic acids into esters. Additionally, it is used in the synthesis of polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-BCDFM is not yet fully understood. It is believed that the bromine atom in the molecule is responsible for its reactivity. It is also believed that the difluoromethyl group of the molecule helps to stabilize the bromine atom, allowing it to react with other molecules more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BCDFM are not yet fully understood. However, it is known that the compound is toxic and should be handled with caution. It is also known that the compound can cause skin irritation, and can be an irritant to the eyes and respiratory tract.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-BCDFM in lab experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to synthesize and handle. The main limitation of using 2-BCDFM in lab experiments is its toxicity. The compound should be handled with caution, and proper safety protocols should be followed when working with it.
Future Directions
There are a number of potential future directions for research on 2-BCDFM. One potential direction is to further explore its mechanism of action, in order to better understand its reactivity. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and polymers. Finally, further research could be done to explore its toxicity and the potential health risks associated with its use.
properties
IUPAC Name |
ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-6(5-15)3-4-7(9(8)12)10(13)14/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRGSPMEJCJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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